o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-
CAS No.: 50439-12-8
Cat. No.: VC17984562
Molecular Formula: C16H11F3O3
Molecular Weight: 308.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50439-12-8 |
---|---|
Molecular Formula | C16H11F3O3 |
Molecular Weight | 308.25 g/mol |
IUPAC Name | 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid |
Standard InChI | InChI=1S/C16H11F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h1-8H,9H2,(H,21,22) |
Standard InChI Key | RPBXZQUBVUVVET-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name is 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid, reflecting its bifunctional architecture:
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Benzoic acid core: Substituted at the ortho position with a methyl group (o-toluic acid).
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Acyl side chain: A ketone-linked 3-(trifluoromethyl)benzoyl group at the alpha carbon.
Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 50439-12-8 |
Molecular Formula | C₁₆H₁₁F₃O₃ |
Molecular Weight | 308.25 g/mol |
Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
InChIKey | RPBXZQUBVUVVET-UHFFFAOYSA-N |
The trifluoromethyl group at the meta position of the benzoyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Spectral and Stereochemical Data
While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, analogous compounds like 3-(trifluoromethyl)benzoic acid (CAS 433-97-6) exhibit characteristic signals:
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¹H NMR: Aromatic protons resonate at δ 7.8–8.2 ppm, with the carboxylic acid proton near δ 12.5 ppm .
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¹³C NMR: The CF₃ group causes deshielding of adjacent carbons, appearing at ~120 ppm (q, J = 288 Hz) .
Synthetic Pathways and Reactivity
Proposed Synthesis Routes
The compound can likely be synthesized via Friedel-Crafts acylation or esterification followed by hydrolysis:
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Acylation of o-toluic acid: Reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
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Ketone formation: Coupling o-toluic acid’s methyl group with a benzoyl chloride derivative under basic conditions .
Physicochemical Properties
Experimental and Predicted Data
Direct measurements for this compound are scarce, but properties can be extrapolated from related structures:
The trifluoromethyl group enhances lipophilicity (logP ≈ 3.5–4.0 predicted), favoring membrane permeability in biological systems.
Applications in Pharmaceutical and Industrial Chemistry
Drug Discovery and Development
Trifluoromethyl groups are prized in medicinal chemistry for their ability to:
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Improve metabolic stability: By resisting oxidative degradation.
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Enhance binding affinity: Via hydrophobic interactions with target proteins.
While no direct studies on this compound exist, structurally similar agents are used as:
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Enzyme inhibitors: For kinases and proteases.
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Antibacterial agents: Leveraging the benzoic acid’s antimicrobial properties .
Agrochemistry and Material Science
The compound’s acyl group may serve as an intermediate in synthesizing:
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Herbicides: Trifluoromethyl-substituted compounds disrupt plant amino acid synthesis.
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Polymer additives: To modify thermal stability and solubility .
Research Gaps and Future Directions
Unexplored Areas
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Toxicological profiles: Acute and chronic toxicity studies are absent.
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Catalytic applications: Potential as a ligand in asymmetric synthesis.
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Biological activity screens: Antibacterial, antifungal, or anticancer assays.
Methodological Recommendations
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Synthetic optimization: Develop scalable, low-cost routes using green chemistry principles.
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Computational modeling: Predict ADMET properties via QSAR studies.
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